

# An In-depth Technical Guide to the Chemical and Physical Properties of (-)-Cyclopenin

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## Compound of Interest

Compound Name: (-)-Cyclopenin

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## Abstract

**(-)-Cyclopenin** is a naturally occurring benzodiazepine metabolite produced by various *Penicillium* species. It serves as a key intermediate in the biosynthesis of other fungal alkaloids, such as viridicatin. While often found alongside its hydroxylated analogue, cyclopenol, **(-)-Cyclopenin** possesses a unique set of physicochemical properties that are critical for its isolation, characterization, and further investigation. This guide provides a comprehensive overview of the chemical and physical properties of **(-)-Cyclopenin**, including its spectroscopic data, physical constants, and solubility characteristics. Detailed experimental protocols for the determination of these properties are also presented, along with a visualization of its role in the viridicatin biosynthetic pathway. This document is intended to be a valuable resource for researchers working with **(-)-Cyclopenin** and related natural products.

## Chemical and Physical Properties

The chemical and physical properties of **(-)-Cyclopenin** are summarized in the tables below, providing a consolidated reference for its key characteristics.

## Table 1: General and Physical Properties of (-)-Cyclopenin

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	294.30 g/mol	[1][2]
IUPAC Name	(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione	[2]
Appearance	Needles (from methanol)	
Melting Point	183-185 °C	
Optical Rotation ([α]D)	-296° (c 0.4 in chloroform)	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.	[1]

## Table 2: Spectroscopic Data for (-)-Cycloopenin

Spectroscopic Data	Details
Mass Spectrometry (MS)	Precursor m/z: 295.1077 [M+H] <sup>+</sup> , 293.0932 [M-H] <sup>-</sup> . Key Fragments (MS/MS of [M+H] <sup>+</sup> ): 264, 236, 177. Key Fragments (MS/MS of [M-H] <sup>-</sup> ): 250.0874, 236.0719, 222.0925, 159.0565. [2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.28 (3H, s, N-Me), 4.82 (1H, s, 3'-H), 7.0-7.7 (9H, m, Ar-H), 8.32 (1H, br s, NH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 33.8 (N-Me), 69.8 (C-3'), 70.2 (C-3), 121.0, 125.7, 126.8, 128.9, 129.2, 129.8, 130.2, 132.8, 133.4 (Ar-C), 166.4 (C-5), 168.9 (C-2)

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **(-)-Cycloopenin**.

## Determination of Melting Point

Objective: To determine the melting point range of solid **(-)-Cyclopenin**.

Methodology (Capillary Method):

- Sample Preparation: A small amount of purified and dried **(-)-Cyclopenin** is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

## Measurement of Optical Rotation

Objective: To measure the specific rotation of a solution of **(-)-Cyclopenin**.

Methodology (Polarimetry):

- Solution Preparation: A precise concentration of **(-)-Cyclopenin** is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., chloroform).
- Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
- Sample Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).
- Rotation Reading: The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) caused by the sample is measured.

- Calculation of Specific Rotation: The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$  where:
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length in decimeters
  - $c$  = concentration in g/mL

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **(-)-Cyclopenin**.

Methodology:

- Sample Preparation: A few milligrams of purified **(-)-Cyclopenin** are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
- Spectrometer Setup: The NMR spectrometer is tuned and shimmed for the specific solvent and sample.
- $^1\text{H}$  NMR Acquisition: A one-dimensional proton NMR spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for organic molecules, and a relaxation delay to ensure quantitative signal integration if needed.
- $^{13}\text{C}$  NMR Acquisition: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of **(-)-Cyclopenin** in the solid state.

#### Methodology:

- Crystal Growth: High-quality single crystals of **(-)-Cyclopenin** are grown, often by slow evaporation of a solvent from a saturated solution.
- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

## Signaling Pathways and Biological Activity

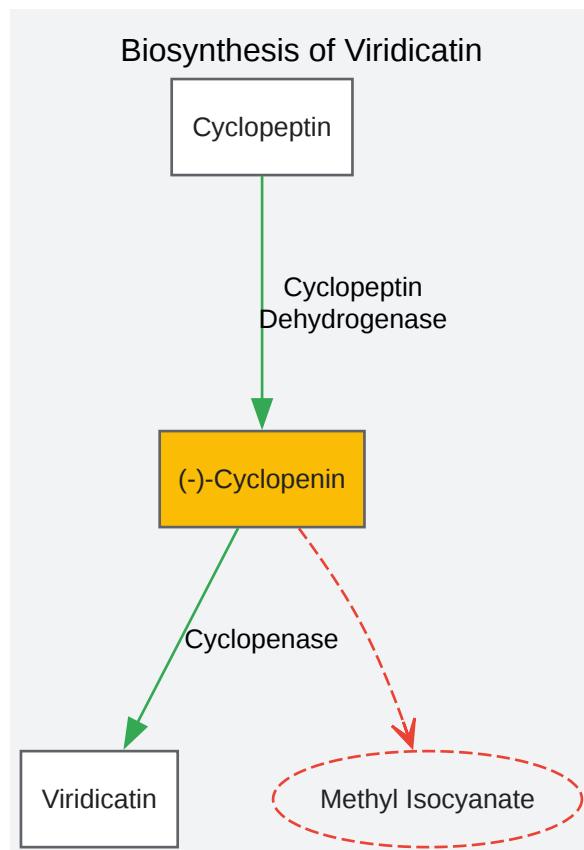
Currently, there is limited information available on specific signaling pathways directly modulated by **(-)-Cyclopenin**. Its primary documented biological role is as a precursor in the biosynthesis of viridicatin, a quinoline alkaloid. The conversion of **(-)-Cyclopenin** to viridicatin is an important step in the metabolic pathway of certain *Penicillium* species.

The broader class of cyclopentenedione-containing natural products has been reported to exhibit various biological activities, including anti-inflammatory and cytostatic effects. However, specific studies detailing the mechanism of action or direct molecular targets of **(-)-Cyclopenin** are scarce. Further research is needed to elucidate any potential pharmacological activities and to determine if it interacts with specific cellular signaling pathways.

## Mandatory Visualizations

### Biosynthetic Pathway of Viridicatin from **(-)-Cyclopenin**

The following diagram illustrates the enzymatic conversion of **(-)-Cyclopenin** to Viridicatin.

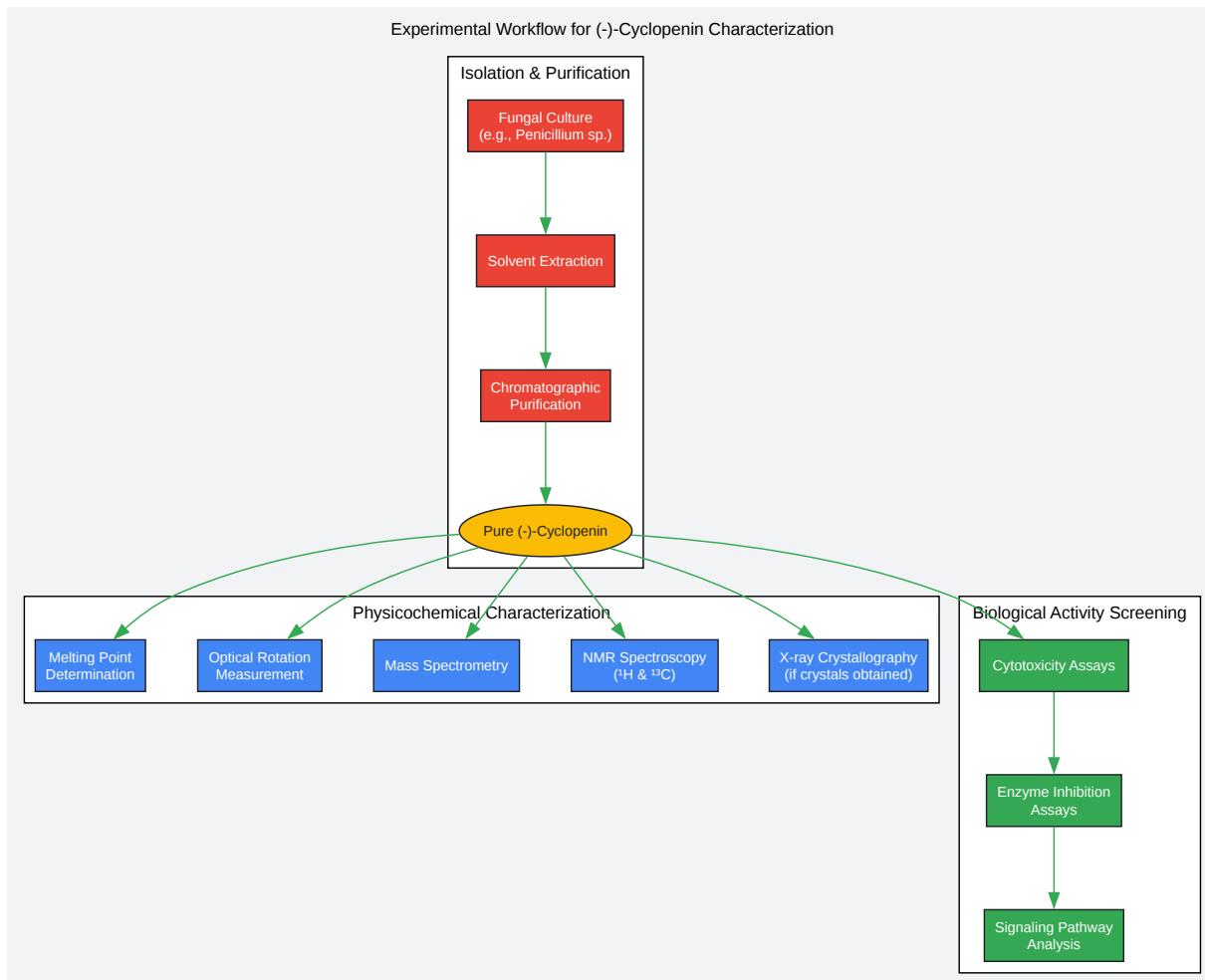


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Biosynthesis of Viridicatin from **(-)-Cyclopenin**.

## Experimental Workflow for Characterization

The logical workflow for the comprehensive characterization of **(-)-Cyclopenin** is depicted below.



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Workflow for the characterization of **(-)-Cyclopenin**.

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## References

- 1. Cycloopenin | CAS 19553-26-5 | United States Biological | Biomol.com [biomol.com]
- 2. Cycloopenin | C17H14N2O3 | CID 271117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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